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Compound Name:
Methyl 5-methyloxazole-2-

carboxylate

Cat. No.: B037667 Get Quote

Comparative Reactivity Analysis of Methyl 5-
methyloxazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of

an Oxazole-Substituted Ester Compared to Common Aliphatic and Aromatic Esters.

In the landscape of medicinal chemistry and materials science, the reactivity of ester functional

groups is a cornerstone of molecular design and synthesis. This guide provides a comparative

analysis of the reactivity of Methyl 5-methyloxazole-2-carboxylate against well-characterized

esters: ethyl acetate, methyl benzoate, and methyl acrylate. While direct quantitative kinetic

data for Methyl 5-methyloxazole-2-carboxylate is not readily available in published literature,

this comparison is built upon established principles of electronic effects, qualitative data from

analogous heterocyclic compounds, and extensive experimental data for the benchmark

esters.

Theoretical Comparison of Reactivity
The reactivity of an ester in reactions such as hydrolysis, transesterification, and nucleophilic

substitution is largely dictated by the electrophilicity of the carbonyl carbon. This, in turn, is

influenced by the electronic properties of the substituent attached to the acyl group.
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Methyl 5-methyloxazole-2-carboxylate is predicted to be significantly more reactive towards

nucleophilic attack than both ethyl acetate and methyl benzoate. This heightened reactivity

stems from the electron-withdrawing nature of the 5-methyloxazole ring. The oxazole ring,

being a heteroaromatic system with two electronegative heteroatoms (nitrogen and oxygen),

exerts a net electron-withdrawing inductive and resonance effect.[1][2] This effect increases the

partial positive charge on the ester's carbonyl carbon, making it a more potent electrophile.

In contrast:

Ethyl acetate possesses an electron-donating ethyl group, which slightly reduces the

electrophilicity of the carbonyl carbon, rendering it less reactive.

Methyl benzoate features a phenyl group. While the phenyl ring can be electron-withdrawing,

the potential for resonance donation from the ring can moderate this effect compared to the

strongly withdrawing oxazole.[3]

Methyl acrylate is a highly reactive ester due to the conjugation of the ester with a carbon-

carbon double bond, which makes the β-carbon susceptible to Michael addition. Its carbonyl

carbon is also activated towards nucleophilic attack.

Therefore, the predicted order of reactivity towards nucleophilic acyl substitution is:

Methyl acrylate > Methyl 5-methyloxazole-2-carboxylate > Methyl benzoate > Ethyl acetate

Quantitative Reactivity Data for Benchmark Esters
The following table summarizes the second-order rate constants for the base-catalyzed

hydrolysis of the benchmark esters. This reaction is a common method for quantifying ester

reactivity.[3] It is important to note that no published experimental data for the hydrolysis of

Methyl 5-methyloxazole-2-carboxylate could be located.
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Ester Reaction Condition
Rate Constant (k) [L mol⁻¹
s⁻¹]

Ethyl Acetate 25°C in water 0.11

Methyl Benzoate 25°C in 70% aqueous dioxane 0.024

Methyl Acrylate 25°C in water

Data not readily available, but

qualitatively much faster than

saturated esters

Methyl 5-methyloxazole-2-

carboxylate
- Data not available

Experimental Protocols
To facilitate the direct comparison of Methyl 5-methyloxazole-2-carboxylate with other esters,

a detailed experimental protocol for determining the rate of base-catalyzed hydrolysis is

provided below. This method can be adapted to quantify the reactivity of the target compound.

Protocol: Kinetics of Base-Catalyzed Ester Hydrolysis
via Titration
Objective: To determine the second-order rate constant for the hydrolysis of an ester in an

alkaline solution.

Materials:

Ester of interest (e.g., Methyl 5-methyloxazole-2-carboxylate)

Sodium hydroxide (NaOH) solution (standardized, e.g., 0.05 M)

Hydrochloric acid (HCl) solution (standardized, e.g., 0.05 M)

Phenolphthalein indicator

Deionized water

Constant temperature bath
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Burettes, pipettes, conical flasks, stopwatches

Procedure:

Temperature Equilibration: Place the ester, NaOH solution, and deionized water in a constant

temperature bath (e.g., 25°C) for at least 30 minutes to ensure thermal equilibrium.

Reaction Initiation: In a large conical flask equilibrated in the water bath, pipette a known

volume of the ester solution and an equal volume of the NaOH solution. Start the stopwatch

at the moment of mixing.

Sampling: At regular time intervals (e.g., every 5, 10, 15, 30, 45, and 60 minutes), withdraw a

known volume of the reaction mixture (e.g., 10 mL) using a pipette.

Quenching: Immediately transfer the aliquot to a conical flask containing a known excess

volume of the standardized HCl solution (e.g., 15 mL of 0.05 M HCl). This will quench the

reaction by neutralizing the remaining NaOH.

Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate

the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.

"Infinity" Reading: To determine the concentration of reactants at the completion of the

reaction, heat a separate, sealed sample of the initial reaction mixture in a water bath at a

higher temperature (e.g., 60°C) for an extended period (e.g., 2 hours) to ensure complete

hydrolysis. Cool the sample to the reaction temperature and titrate as described above.

Data Analysis: The concentration of NaOH at each time point can be calculated from the

titration data. The second-order rate constant (k) can then be determined by plotting 1/[NaOH]

versus time, where the slope of the resulting linear plot will be equal to k.

Visualizing the Reaction Pathway
The following diagrams illustrate the general mechanism for base-catalyzed ester hydrolysis

and a conceptual workflow for the kinetic analysis.
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General Mechanism of Base-Catalyzed Ester Hydrolysis

Step 1: Nucleophilic Attack
Step 2: Leaving Group Departure

Step 3: Acid-Base Reaction

Ester (RCOOR')
Tetrahedral Intermediate

fast

Hydroxide (OH⁻)

Tetrahedral Intermediate

Carboxylic Acid (RCOOH)

Carboxylic Acid (RCOOH)Alkoxide (R'O⁻)

Alkoxide (R'O⁻)

slow (rate-determining)

Carboxylate Anion (RCOO⁻)

Alcohol (R'OH)

fast

fast

Click to download full resolution via product page

Caption: Mechanism of base-catalyzed ester hydrolysis.
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Experimental Workflow for Kinetic Analysis

Preparation

Reaction and Sampling

Analysis

Equilibrate Reagents
(Ester, NaOH, H₂O)

to Reaction Temperature

Initiate Reaction
(Mix Ester and NaOH)

Withdraw Aliquots
at Timed Intervals

Quench Aliquots
with Excess HCl

Back-titrate Excess HCl
with Standard NaOH

Calculate [NaOH]
at each time point

Plot 1/[NaOH] vs. Time

Determine Rate Constant (k)
from the slope
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Caption: Workflow for determining ester hydrolysis kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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